DOTA-Thiol: A Comprehensive Technical Guide for Drug Development Professionals
DOTA-Thiol: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the bifunctional chelator DOTA-Thiol, covering its chemical structure, synthesis, and applications in the development of targeted radiopharmaceuticals.
Introduction
DOTA-Thiol, a bifunctional chelator, is a macrocyclic DOTA derivative designed for applications in tumor pretargeting and the development of radiopharmaceuticals.[1][2] Its structure incorporates the robust DOTA cage for stable chelation of various radionuclides and a reactive thiol group that allows for site-specific conjugation to biomolecules such as peptides and antibodies.[1][2] This guide provides a detailed overview of DOTA-Thiol's chemical properties, a plausible synthetic pathway, and key experimental protocols for its use in drug development.
Chemical Structure and Properties
DOTA-Thiol, systematically named 2,2',2''-(10-(2-((2-mercaptoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, possesses a unique architecture that combines the powerful chelating ability of the DOTA macrocycle with the versatile reactivity of a thiol functional group. The core of the molecule is the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) cage, renowned for its high thermodynamic stability and kinetic inertness when complexed with a variety of metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).
Attached to one of the acetate (B1210297) arms of the DOTA macrocycle is a 2-mercaptoethylamino-2-oxoethyl linker. This linker terminates in a sulfhydryl (-SH) group, which is a potent nucleophile. This thiol group provides a reactive handle for covalent attachment to biomolecules through various conjugation strategies, most notably via reaction with maleimide-functionalized molecules to form a stable thioether bond.
The key chemical properties of DOTA-Thiol are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2',2''-(10-(2-((2-mercaptoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | [3] |
| Molecular Formula | C₁₈H₃₃N₅O₇S | [3][4] |
| Molecular Weight | 463.55 g/mol | [3][4] |
| CAS Number | 865470-67-3 | [3] |
| SMILES | O=C(NCCS)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1 | [4] |
| Purity | >96% (as commercially available) | [4] |
Synthesis of DOTA-Thiol
A representative synthetic workflow is depicted below:
Caption: A plausible synthetic workflow for DOTA-Thiol.
Experimental Protocols
The utility of DOTA-Thiol in drug development lies in its ability to be conjugated to targeting biomolecules and subsequently radiolabeled. Below are detailed, representative protocols for these key experimental procedures.
Conjugation of DOTA-Thiol to a Maleimide-Functionalized Peptide
This protocol describes the conjugation of DOTA-Thiol to a peptide containing a maleimide (B117702) group, a common strategy for site-specific modification.
Materials:
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DOTA-Thiol
-
Maleimide-functionalized peptide
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
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Dimethyl sulfoxide (B87167) (DMSO)
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Size-exclusion chromatography (SEC) column (e.g., PD-10)
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Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of peptide disulfides)
Procedure:
-
Prepare Solutions:
-
Dissolve the maleimide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve DOTA-Thiol in DMSO to create a 10-20 mM stock solution.
-
-
(Optional) Peptide Reduction: If the peptide contains disulfide bonds that need to be reduced to generate a free thiol for other purposes, or if the maleimide is to be reacted with a reduced cysteine on the peptide, treat the peptide solution with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the DOTA-Thiol stock solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the DOTA-peptide conjugate from unreacted DOTA-Thiol and other small molecules using a desalting SEC column equilibrated with an appropriate buffer (e.g., PBS or ammonium (B1175870) acetate).
-
Collect fractions and analyze by HPLC and mass spectrometry to confirm conjugation and purity.
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Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for PET imaging.
Materials:
-
DOTA-peptide conjugate
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⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
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Sterile water for injection
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Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Reaction Setup:
-
In a sterile reaction vial, add 20-50 µg of the DOTA-peptide conjugate dissolved in sterile water.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.
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Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
-
Labeling Reaction:
-
Incubate the reaction vial at 90-95°C for 5-10 minutes.
-
-
Quality Control:
-
After cooling to room temperature, determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide by radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo applications.
-
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.
Signaling Pathways and Logical Relationships
The application of DOTA-Thiol in targeted radionuclide therapy involves a series of logical steps from conjugation to cellular interaction.
Caption: Logical workflow of targeted radionuclide therapy using a DOTA-Thiol based conjugate.
Quantitative Data
The performance of DOTA-based radiopharmaceuticals is critically dependent on factors such as conjugation efficiency, radiolabeling yield, and the stability of the final product. The following tables summarize representative quantitative data found in the literature for DOTA-derivatives.
Table 1: Radiolabeling Yields of DOTA-Maleimide Conjugates with ⁶⁸Ga
| Biomolecule | Radiolabeling Yield (%) | Reference(s) |
| Bovine Serum Albumin (BSA) | 20 | [5] |
| Folic Acid (FA) | 85 | [5] |
| Cyclic RGD Peptide | 90 | [5] |
Table 2: In Vitro Stability of Radiolabeled DOTA-Conjugates
| Conjugate | Condition | Stability after 24h (%) | Reference(s) |
| ⁸⁹Zr-DFO-PODS-huA33 | Human Serum | >95 | [6] |
| ⁸⁹Zr-DFO-mal-huA33 | Human Serum | ~75 | [6] |
| ¹⁷⁷Lu-MCP-AuNP | Human Plasma | >90 | [7] |
Conclusion
DOTA-Thiol is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable radionuclide chelation, while the terminal thiol group allows for versatile and site-specific conjugation to a wide range of biomolecules. The experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize DOTA-Thiol in the creation of novel diagnostic and therapeutic agents for oncology and other disease areas. Further research into optimizing conjugation and radiolabeling conditions will continue to enhance the utility of this important molecule in advancing nuclear medicine.
References
- 1. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
